molecular formula C8H12N2O B3346900 (5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol CAS No. 1256546-79-8

(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B3346900
CAS No.: 1256546-79-8
M. Wt: 152.19
InChI Key: DWYMYNMGSYJRQJ-UHFFFAOYSA-N
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Description

“(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol” is a chemical compound with the CAS Number: 1256546-79-8. It has a molecular weight of 152.2 and its IUPAC name is 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Chemistry and Coordination Compounds

A review of the chemistry of compounds containing pyridine and imidazole derivatives highlights their diverse applications, including their role in forming complex compounds with significant spectroscopic, structural, magnetic properties, and biological activities. These compounds have been explored for their potential in various fields, including drug development and materials science (Boča, Jameson, & Linert, 2011).

Drug Design and Pharmacology

Research on imidazole scaffolds, including substituted imidazole compounds, demonstrates their role as selective inhibitors for specific kinases. These inhibitors are significant in designing drugs aimed at treating inflammatory diseases and cancers, showcasing the relevance of such structures in medicinal chemistry (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Food Chemistry and Toxicology

Imidazole derivatives are studied for their formation in food processing and their potential health effects. The understanding of these compounds' formation mechanisms and interactions with other food components is crucial for assessing food safety and quality (Zamora & Hidalgo, 2015).

Optoelectronic Materials

The synthesis and application of quinazolines and pyrimidines in electronic devices and luminescent elements highlight the potential of heterocyclic compounds in developing novel materials for optoelectronics. These findings suggest that similar structures, including tetrahydroimidazo[1,2-a]pyridin derivatives, could be explored for their utility in this field (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Catalysis and Organic Synthesis

Heterocyclic N-oxide molecules, including imidazole and pyridine derivatives, are recognized for their roles in organic synthesis, catalysis, and drug applications. These compounds are valued for their versatility as synthetic intermediates and their biological importance, suggesting potential research directions for related compounds (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h3-4,7,11H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYMYNMGSYJRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2CC1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Suspend ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate hydrochloride (5.74 g; 1.0 equiv; 24.88 mmoles) in dichloromethane (100 mL), and tetrahydrofuran (40 mL) and cool to 0° C. Add lithium aluminum hydride (1.77 g; 1.8 equiv; 44.79 mmoles) portionwise over 10 minutes. After an additional 5 minutes, allow the reaction mixture to warm to ambient temperature. After 15 minutes, cool the reaction mixture to 0° C. and slowly add water (1.77 mL), 15% sodium hydroxide solution (1.77 mL), and water (5.31 mL) sequentially with vigorous stirring. Continue to stir at ambient temperature for 15 minutes. Add magnesium sulfate then filter the reaction mixture, rinsing the filter cake with 200 mL dichloromethane. Concentrate the filtrate to give 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethanol (2.63 g; 69%). MS (m/z): 153(M+1).
Name
ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate hydrochloride
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
1.77 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.31 mL
Type
solvent
Reaction Step Six
Name
Quantity
1.77 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 2
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 3
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 4
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(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 5
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 6
Reactant of Route 6
(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)methanol

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